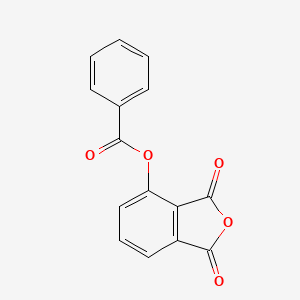
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate is an organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate typically involves the reaction of phthalic anhydride with appropriate benzoic acid derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phthalic anhydride and benzoic acid derivatives are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Applications De Recherche Scientifique
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide
- 4-(1,3-Dioxo-2-benzofuran-5-yl)phenyl derivatives
- 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate .
Uniqueness
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and ester functional group make it versatile for various chemical transformations and applications .
Propriétés
Numéro CAS |
138975-98-1 |
|---|---|
Formule moléculaire |
C15H8O5 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
(1,3-dioxo-2-benzofuran-4-yl) benzoate |
InChI |
InChI=1S/C15H8O5/c16-13(9-5-2-1-3-6-9)19-11-8-4-7-10-12(11)15(18)20-14(10)17/h1-8H |
Clé InChI |
WSSBCSBPPNVTHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)OC3=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














